Pyruvate Carboxylase-IN-1

Beschreibung

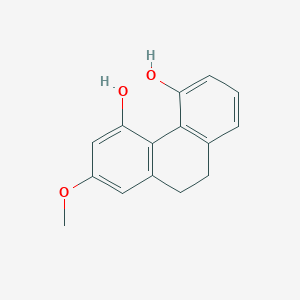

2-Methoxy-9,10-dihydrophenanthrene-4,5-diol (C₁₅H₁₄O₃) is a dihydrophenanthrene derivative characterized by hydroxyl groups at positions 4 and 5 and a methoxy substituent at position 2. It is primarily isolated from medicinal orchids such as Gymnadenia conopsea, Dendrobium virgineum, and Dendrobium nobile . This compound exhibits diverse biological activities, including anti-allergic, β-hexosaminidase inhibition , antioxidant (protecting retinal pigment epithelial cells from oxidative stress) , and anti-cancer effects (targeting NSCLC and breast cancer via MAPK and apoptosis pathways) . Its molecular targets include EGFR, SRC, and ESR1, with high binding affinities in molecular docking studies .

Eigenschaften

Molekularformel |

C15H14O3 |

|---|---|

Molekulargewicht |

242.27 g/mol |

IUPAC-Name |

2-methoxy-9,10-dihydrophenanthrene-4,5-diol |

InChI |

InChI=1S/C15H14O3/c1-18-11-7-10-6-5-9-3-2-4-12(16)14(9)15(10)13(17)8-11/h2-4,7-8,16-17H,5-6H2,1H3 |

InChI-Schlüssel |

KQMGXHNRKZYDEK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C(=C1)O)C3=C(CC2)C=CC=C3O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Natural Extraction from Plant Sources

Plant Material and Isolation Protocols

The compound is natively found in orchids, with isolation protocols involving multi-step chromatographic purification:

- Extraction : Fresh or dried plant material (e.g., Gymnadenia conopsea roots) is macerated in methanol or ethanol at room temperature for 48–72 hours.

- Fractionation : The crude extract is partitioned using solvents (e.g., ethyl acetate, hexane) to enrich phenanthrenes.

- Chromatography :

Table 1: Natural Extraction Yields from Orchid Species

| Plant Source | Yield (%) | Key Steps | Reference |

|---|---|---|---|

| Gymnadenia conopsea | 0.0010 | Methanol extraction, Sephadex LH-20, HPLC | |

| Dendrobium nobile | 0.0008 | Ethanol extraction, silica gel chromatography |

Challenges : Low natural abundance necessitates large biomass input. Co-elution with structurally similar phenanthrenes complicates purification.

Chemical Synthesis Strategies

Biomimetic Oxidative Coupling

Inspired by biosynthetic pathways, this method utilizes phenolic precursors:

- Precursor Design : 4,5-Dihydroxy-2-methoxybenzaldehyde derivatives serve as starting materials.

- Oxidative Dimerization : Horseradish peroxidase (HRP) or chemical oxidants (e.g., FeCl₃) catalyze C–C bond formation between aromatic rings.

- Cyclization : Acid-mediated intramolecular cyclization forms the 9,10-dihydrophenanthrene backbone.

Example Protocol :

McMurray Dimerization and Oxidative Cyclization

This method constructs the dihydrophenanthrene core via intermolecular coupling:

- Stilbene Formation : 5-Bromovanillin undergoes McMurray dimerization using TiCl₄/Mg in THF to form a dibromostilbene intermediate.

- Oxidative Cyclization : [Bis(trifluoroacetoxy)iodo]benzene (PIFA) and BF₃·OEt₂ promote intramolecular C–O bond formation, yielding the dihydro scaffold.

Table 2: Synthetic Route Optimization

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| McMurray dimerization | TiCl₄, Mg, THF, reflux | 65 |

| Oxidative cyclization | PIFA, BF₃·OEt₂, CH₂Cl₂, −78°C | 28 |

Key Insight : Bromine substituents facilitate regioselective cyclization, but post-synthesis dehalogenation is required for hydroxyl group introduction.

Palladium-Catalyzed C–H Activation

A modern approach leveraging transition-metal catalysis:

Comparative Analysis of Methods

Table 3: Method Efficacy and Limitations

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Natural extraction | Eco-friendly, no complex steps | Low yield, resource-intensive | 0.0008–0.0012 |

| Biomimetic coupling | Mimics biosynthesis | Multi-step, moderate yields | 12–18 |

| McMurray cyclization | Scalable | Requires toxic reagents (TiCl₄) | 28–32 |

| Pd-catalyzed synthesis | High regioselectivity | Costly catalysts, air-sensitive | 18–22 |

Analyse Chemischer Reaktionen

Pyruvate Carboxylase-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol exhibits significant antioxidant properties. A study demonstrated that it provides protective effects against oxidative stress in human retinal pigment epithelium cells induced by hydrogen peroxide. This suggests potential applications in treating age-related macular degeneration and other oxidative stress-related conditions .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses inhibitory effects against various pathogens, including bacteria and fungi. The presence of the methoxy and diol groups enhances its interaction with microbial membranes, leading to increased efficacy compared to other phenanthrene derivatives .

Activation of AMPK

2-Methoxy-9,10-dihydrophenanthrene-4,5-diol has been identified as a direct activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. Activation of AMPK is associated with beneficial effects on metabolic disorders such as obesity and type 2 diabetes. This compound's ability to activate AMPK could lead to new therapeutic strategies for managing these conditions .

Potential in Cancer Therapy

Due to its biological activities, there is interest in exploring 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol's potential as an anticancer agent. Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic applications .

Synthesis Overview:

- Starting Materials : Phenanthrene derivatives.

- Reagents : Methanol (for methoxylation), various catalysts.

- Conditions : Controlled temperature and pH levels to optimize yield and purity.

Case Study 1: Protective Effects Against Oxidative Stress

In a study focusing on the protective effects against oxidative stress, 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol was isolated from Dendrobium virgineum. It was found to significantly reduce oxidative damage in human retinal cells, highlighting its potential as a therapeutic agent for eye diseases related to oxidative damage .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various phenanthrene derivatives, including 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol. The results indicated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's effectiveness was compared with standard antibiotics, showcasing its potential as an alternative or adjunctive treatment for infections .

Wirkmechanismus

Pyruvate Carboxylase-IN-1 exerts its effects by binding to the active site of pyruvate carboxylase, thereby inhibiting its activity. This inhibition disrupts the conversion of pyruvate to oxaloacetate, a critical step in gluconeogenesis and lipogenesis. The molecular targets involved include the biotin carboxylase and carboxyltransferase domains of pyruvate carboxylase. The pathways affected by this inhibition include the tricarboxylic acid cycle and various biosynthetic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Findings

Structural-Activity Relationships :

- Methoxy Position : The 2-methoxy group in 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol enhances its anti-cancer and antioxidant activities compared to analogs with methoxy groups at positions 4 or 7 .

- Hydroxyl Groups : Additional hydroxyls (e.g., 2,4,5-triOH in 7-Methoxy-9,10-dihydrophenanthrene-2,4,5-triol) improve radical scavenging but may reduce cell permeability .

Potency: Antioxidant: 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol outperforms moscatin in modulating SOD/CAT/GPX enzymes but is less potent in direct NO inhibition (IC₅₀ = 7.6 μM vs. 6.3 μM) . Anti-Cancer: Its broad target profile (EGFR, SRC, ESR1) and dose-dependent apoptosis induction (20–80% protein modulation) make it more versatile than coelonin or 4-methoxy analogs .

Sources: Dendrobium species are the richest source of bioactive dihydrophenanthrenes, while Gymnadenia conopsea provides analogs with anti-allergic properties .

Mechanistic Differences: 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol uniquely suppresses MAPK phosphorylation (p38, ERK1/2, JNK) and upregulates Bcl-2, unlike moscatin or coelonin . Quinone-containing analogs (e.g., 5-Methoxy-7-hydroxy-9,10-dihydro-1,4-phenanthrenequinone) rely on redox cycling, which may cause off-target effects compared to non-quinone derivatives .

Biologische Aktivität

2-Methoxy-9,10-dihydrophenanthrene-4,5-diol is a phenanthrene derivative notable for its biological activities, particularly its antioxidant properties. This compound has been isolated from various natural sources, including the orchid Dendrobium virgineum, where it exhibits significant protective effects against oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-methoxy-9,10-dihydrophenanthrene-4,5-diol is CHO. Its unique structure includes a methoxy group and two hydroxyl groups at the 4 and 5 positions of the phenanthrene core, which are crucial for its biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methoxy-9,10-dihydrophenanthrene-4,5-diol | CHO | Methoxy and hydroxyl groups; antioxidant properties |

| 7-Methoxy-9,10-dihydrophenanthrene-2,5-diol | CHO | Contains an additional hydroxyl group |

| 9,10-Dihydroxyphenanthrene | CHO | Lacks methoxy substitution; more hydrophilic |

Antioxidant Properties

Research has shown that 2-methoxy-9,10-dihydrophenanthrene-4,5-diol exhibits potent antioxidant activity. A study reported that this compound significantly protects human retinal pigment epithelial (ARPE-19) cells from hydrogen peroxide-induced oxidative stress. The protective mechanism involves modulation of apoptosis pathway proteins and enhancement of antioxidant enzyme activities such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) .

Key Findings:

- Protective Effects : The compound reduced reactive oxygen species (ROS) production in a dose-dependent manner.

- Apoptosis Regulation : It modulated the expression levels of cytochrome c, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic), indicating its role in apoptosis regulation .

Anti-Tumor Activity

In addition to its antioxidant properties, 2-methoxy-9,10-dihydrophenanthrene-4,5-diol has demonstrated anti-tumor effects. Network pharmacology studies have identified it as a potential candidate for treating non-small cell lung cancer (NSCLC). The compound interacts with key targets such as EGFR and SRC through various signaling pathways .

Mechanisms:

- Cell Proliferation Inhibition : It inhibits cell proliferation and migration in NSCLC models.

- Multi-target Action : The compound affects multiple pathways including PI3K-Akt signaling and ErbB signaling pathways.

Case Studies

-

Oxidative Stress Protection in ARPE-19 Cells :

- Objective : To evaluate the protective effect of the compound against oxidative damage.

- Methodology : ARPE-19 cells were treated with varying concentrations (25–100 µg/mL) of the compound followed by hydrogen peroxide exposure.

- Results : Significant reduction in ROS levels and apoptosis markers was observed at lower concentrations without cytotoxicity .

- Network Pharmacology for NSCLC :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.